

Terconazole-d4 certificate of analysis explained

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Compound of Interest

Compound Name: Terconazole-d4

Cat. No.: B15142694

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An In-depth Technical Guide to the **Terconazole-d4** Certificate of Analysis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (C of A) for a reference standard like **Terconazole-d4** is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for the accuracy and reliability of analytical methods and research outcomes. This guide explains the key components of a typical C of A for **Terconazole-d4**, detailing the analytical experiments performed and the data generated.

Product Information

This section provides fundamental details about the **Terconazole-d4** reference standard.

Parameter	Specification
Product Name	Terconazole-d4
CAS Number	1398065-50-3[1]
Chemical Name	2,2,6,6-tetradeuterio-1-[4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine[1]
Molecular Formula	C ₂₆ H ₂₇ D ₄ Cl ₂ N ₅ O ₃
Molecular Weight	536.49 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage Condition	-20°C for long-term storage[2]

Analytical Data

The analytical data section quantifies the quality of the reference standard. The following tables summarize typical results found on a C of A for **Terconazole-d4**.

Table 2.1: Identification

Test	Method	Result	Specification
Mass Spectrometry	ESI-MS	Conforms	Consistent with the structure of Terconazole-d4
¹ H NMR Spectroscopy	400 MHz	Conforms	Consistent with the structure of Terconazole-d4
Isotopic Purity	Mass Spectrometry	≥ 98%	≥ 98% Deuterium incorporation

Table 2.2: Purity and Assay

Test	Method	Result	Specification
Chromatographic Purity	HPLC	99.8%	≥ 98.0%
Assay	HPLC (vs. Reference)	99.5% (as is)	98.0% - 102.0%
Residual Solvents	GC-HS	< 0.05%	Meets USP <467> requirements
Water Content	Karl Fischer	0.15%	≤ 0.5%

Experimental Protocols

This section details the methodologies used to obtain the data presented in the C of A.

Mass Spectrometry (MS) for Identification and Isotopic Purity

- Principle: Mass spectrometry is used to confirm the molecular weight of **Terconazole-d4** and to determine its isotopic purity. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is typically used.
- Procedure:
 - A dilute solution of **Terconazole-d4** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - The solution is infused into the ESI source, where the analyte is ionized.
 - The mass spectrum is acquired in positive ion mode.
 - The observed m/z of the molecular ion ($[M+H]^+$) is compared to the theoretical value. For **Terconazole-d4** ($C_{26}H_{27}D_4Cl_2N_5O_3$), the expected monoisotopic mass is approximately

535.19.

- The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to calculate the isotopic purity.

¹H NMR Spectroscopy for Structural Confirmation

- Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Procedure:
 - A sample of **Terconazole-d4** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - The ¹H NMR spectrum is acquired.
 - The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the known spectrum of non-deuterated Terconazole.
 - The absence of proton signals at the 2,2,6,6-positions of the piperazine ring confirms the successful deuteration at these sites.

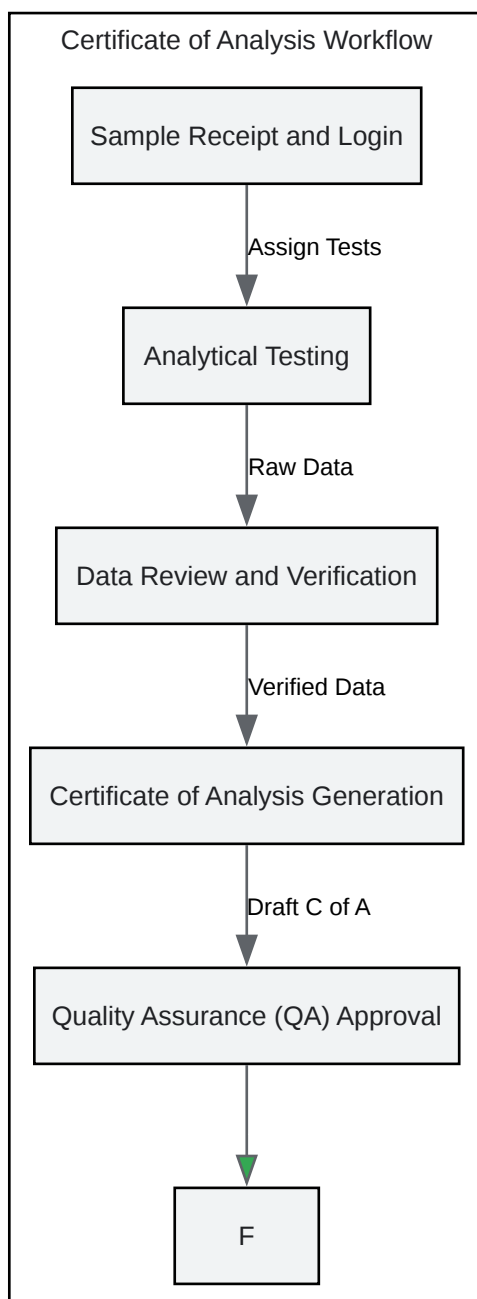
High-Performance Liquid Chromatography (HPLC) for Purity and Assay

- Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of the reference standard and for assaying its content. A stability-indicating RP-HPLC method is often developed and validated for this purpose.^[3]
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions (Example):

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer).[3]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm[3]
- Injection Volume: 10 µL
- Procedure for Purity:
 - A solution of **Terconazole-d4** is prepared at a suitable concentration.
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the main peak and any impurity peaks are integrated.
 - The purity is calculated as the percentage of the main peak area relative to the total peak area.
- Procedure for Assay:
 - A standard solution of a well-characterized Terconazole reference standard is prepared at a known concentration.
 - A sample solution of the **Terconazole-d4** batch is prepared at approximately the same concentration.
 - Both solutions are injected into the HPLC system, and the peak areas are measured.
 - The assay of the **Terconazole-d4** is calculated by comparing its peak area to that of the reference standard.

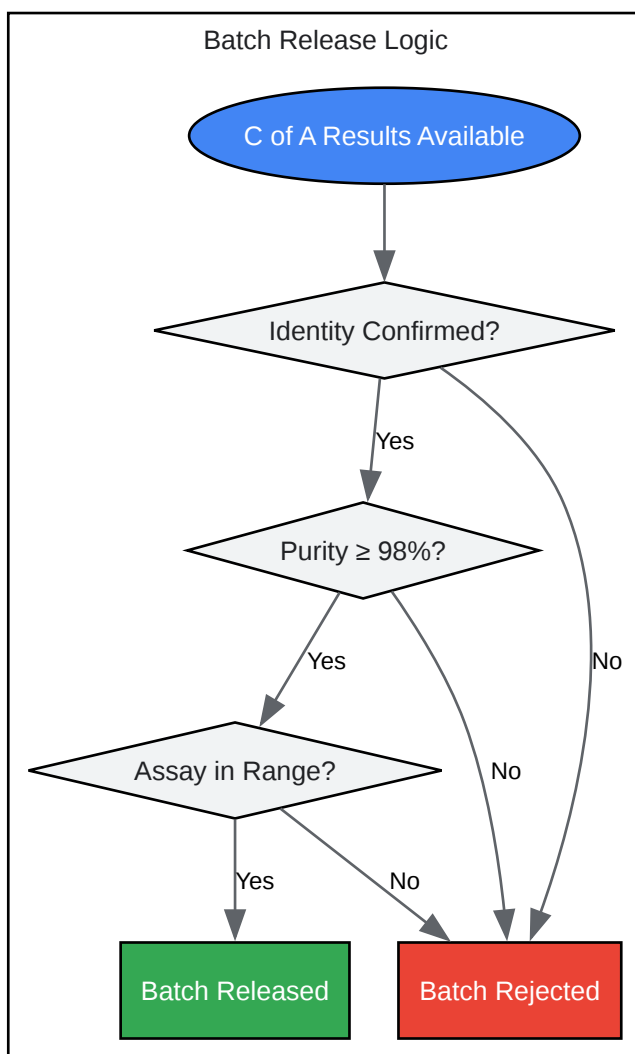
Visualizations

The following diagrams illustrate the workflow for generating a Certificate of Analysis and the logical process for batch release.



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Caption: Workflow for the Generation of a Certificate of Analysis.



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References

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